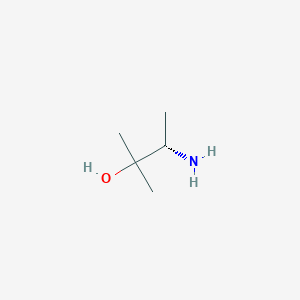

(S)-3-Amino-2-methylbutan-2-OL

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis and Catalysis

Chiral amino alcohols are a privileged class of compounds in organic chemistry, primarily due to their bifunctional nature and inherent chirality. The presence of both an amino and a hydroxyl group allows for the straightforward synthesis of a wide array of derivatives, such as oxazolines, amides, and esters. These derivatives are frequently employed as chiral ligands for a multitude of metal-catalyzed asymmetric reactions, including reductions, alkylations, and cycloadditions.

The ability of these ligands to coordinate with a metal center creates a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. lookchem.com Chiral amino alcohols also serve as valuable chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, and subsequently removed.

Historical Development and Milestones in the Study of (S)-3-Amino-2-methylbutan-2-OL

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in seminal publications, its development is intrinsically linked to the broader exploration of chiral amino alcohols derived from natural amino acids. A common synthetic route to such compounds involves the reduction of the corresponding α-amino acid. For instance, (S)-tert-leucinol, a structurally related and widely used chiral amino alcohol, is prepared by the reduction of L-tert-leucine. xinchem.com

A significant milestone in the application of compounds like this compound has been their use in the synthesis of chiral ligands for asymmetric catalysis. A notable application is in the preparation of chiral bis(oxazoline) ligands. These ligands, when complexed with metals such as copper or palladium, have proven to be highly effective catalysts for a range of enantioselective transformations. academie-sciences.fr For example, bis(oxazoline) ligands derived from chiral amino alcohols have been successfully used in asymmetric Diels-Alder reactions. academie-sciences.fr

The exploration of this compound and its derivatives continues, with researchers investigating their potential in new catalytic systems and for the synthesis of complex molecular targets.

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is primarily focused on its application as a chiral building block for the synthesis of novel ligands and organocatalysts. Researchers are actively exploring its use in creating more efficient and selective catalytic systems for asymmetric synthesis.

One of the key areas of investigation is the development of new oxazoline-based ligands. For example, this compound has been used in attempts to synthesize tridentate bis-oxazoline carbazole (B46965) ligands. clockss.org However, this has also highlighted some of the challenges associated with this compound. The steric bulk of the tertiary alcohol moiety in this compound can sometimes hinder its reactivity in certain synthetic transformations. In the aforementioned synthesis of the bis-oxazoline carbazole ligand, the reaction of the nitrile precursor with this compound did not yield the desired product, likely due to the low reactivity of the bulky amino alcohol. clockss.org

Despite these challenges, the unique stereochemical and electronic properties of this compound continue to make it an attractive target for research. Overcoming the synthetic hurdles associated with its steric bulk could unlock new applications in asymmetric catalysis and materials science. Further research is also directed towards more efficient and scalable synthetic routes to the compound itself.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDLPZRDQTOJW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Amino 2 Methylbutan 2 Ol and Its Enantiomers

Stereoselective and Asymmetric Synthesis Strategies

Stereoselective and asymmetric synthesis provide powerful tools for the construction of chiral molecules from prochiral or racemic precursors. These methods are crucial for obtaining the desired enantiomer of 3-Amino-2-methylbutan-2-OL (B1267319) with high optical purity.

Chiral Pool Approaches and Precursor Transformations

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are a prominent component of the chiral pool and serve as versatile precursors for the synthesis of vicinal amino alcohols. acs.org For the synthesis of (S)-3-Amino-2-methylbutan-2-OL, the amino acid L-valine presents an ideal starting point due to its identical carbon skeleton and inherent (S)-stereochemistry at the carbon bearing the amino group.

The transformation of L-valine to the target tertiary alcohol would necessitate the conversion of the carboxylic acid functionality into a ketone, followed by the addition of a methyl group. A common strategy involves the conversion of the N-protected L-valine into an activated derivative, such as a Weinreb amide or an ester. Subsequent treatment with an excess of a methyl organometallic reagent, like methylmagnesium bromide or methyllithium, would yield the desired tertiary alcohol. The diastereoselectivity of such additions to chiral α-amino aldehydes is influenced by the choice of N-protecting group and the reaction conditions, which can be manipulated to favor the desired diastereomer. researchgate.net

Key Transformation Steps from L-Valine:

N-Protection: The amino group of L-valine is protected (e.g., as Boc or Cbz) to prevent side reactions.

Carboxylic Acid Activation: The carboxylic acid is converted to a species reactive with organometallic reagents (e.g., Weinreb amide, ester).

Organometallic Addition: Reaction with an excess of a methyl Grignard or organolithium reagent to form the tertiary alcohol.

Deprotection: Removal of the N-protecting group to yield this compound.

While this approach is conceptually straightforward, controlling the stereochemistry during the addition of the organometallic reagent is a critical challenge that must be addressed to ensure high diastereoselectivity.

Asymmetric Reduction of Ketone Precursors

A powerful strategy for the enantioselective synthesis of amino alcohols is the asymmetric reduction of the corresponding prochiral α-amino ketones. nih.gov For the synthesis of this compound, the precursor would be 3-amino-3-methyl-2-butanone. The key to this approach lies in the use of a chiral reducing agent or a catalyst that can differentiate between the two faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Various catalytic systems have been developed for the asymmetric reduction of ketones, including those based on chiral oxazaborolidines (CBS reduction) and transition metals complexed with chiral ligands. wikipedia.org For α-amino ketones, catalysts that can chelate to both the amino and carbonyl groups can provide high levels of stereocontrol. The reduction of N-protected α-amino ketones with borane (B79455) in the presence of a chiral catalyst can yield β-amino alcohols with high enantiomeric excess. rsc.org

| Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| α-(Dibenzylamino)acetophenone | Ir/f-phamidol | (S)-2-(Dibenzylamino)-1-phenylethanol | >99 | 98 |

| N-Boc-2-aminoacetophenone | Sc(OTf)₃ / Chiral Ligand | (R)-N-Boc-2-amino-1-phenylethanol | 90 | 77 |

| 2-(Dimethylamino)acetophenone | (-)-Bornan-2-exo-yloxyaluminium dichloride | (S)-2-(Dimethylamino)-1-phenylethanol | - | 92 |

Data in this table is representative of asymmetric reductions of similar α-amino ketones and is intended for illustrative purposes.

Enantioselective Mannich Reactions and Analogous Transformations

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. hilarispublisher.com While traditionally used to form C-C bonds adjacent to a carbonyl group, modern variants allow for highly enantioselective and diastereoselective transformations. nih.gov The synthesis of a tertiary alcohol like this compound via a direct Mannich reaction is challenging. However, analogous transformations involving the addition of enolates or their equivalents to imines can provide access to chiral β-amino ketones, which can then be further functionalized.

For instance, an asymmetric Mannich-type reaction could potentially be devised using a ketone enolate as the nucleophile. The development of chiral catalysts, such as proline and its derivatives or metal complexes with chiral ligands, has enabled the synthesis of β-amino esters and ketones with high stereocontrol. acs.org These products can then be converted to the desired tertiary amino alcohol through reduction of the ketone and addition of a methyl group.

| Aldehyde/Imine Component | Nucleophile | Catalyst | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| N-PMP-protected α-imino ethyl glyoxylate | Propanal | Axially Chiral Amino Sulfonamide | β-Amino Aldehyde | 97:3 (anti/syn) | 98 |

| N-Boc-aldimine | Silyl Ketene Acetal | Thiourea-based Catalyst | β-Amino Ester | - | up to 98 |

| Various Aldehydes | β-Keto Esters | Chiral Tertiary Amine | β-Amino Ketone | >20:1 | up to 99 |

This table illustrates the potential of enantioselective Mannich reactions to generate chiral β-amino carbonyl precursors.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the production of enantiopure pharmaceuticals and fine chemicals.

Reductive Amination via Amine Dehydrogenases for Chiral Amino Alcohols

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the amine donor. This one-step synthesis is highly atom-economical and environmentally benign, with water as the main byproduct. Engineered AmDHs have been successfully employed for the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones.

The biocatalytic reductive amination of 3-hydroxy-3-methyl-2-butanone, the α-hydroxy ketone precursor to 3-Amino-2-methylbutan-2-OL, using an engineered AmDH would directly yield the desired (S)-enantiomer with high optical purity. These reactions typically require a cofactor, such as NADH or NADPH, which is regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase).

Engineering of Enzymes for Enhanced Enantioselectivity

The substrate scope and catalytic efficiency of naturally occurring enzymes are often limited. Protein engineering, through techniques like directed evolution and site-directed mutagenesis, allows for the tailoring of enzymes to specific industrial applications. In the context of AmDHs for chiral amino alcohol synthesis, enzyme engineering has been instrumental in improving activity, stability, and enantioselectivity.

For example, through iterative rounds of mutagenesis, AmDH variants have been developed with significantly enhanced catalytic efficiency (kcat/Km) towards α-hydroxy ketones compared to the wild-type enzymes, while maintaining excellent enantioselectivity (>99% ee). acs.org Computational analysis can provide insights into the structural basis for improved activity, guiding further engineering efforts.

| Substrate | Enzyme Variant | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Hydroxy-2-butanone | Engineered SpAmDH | (S)-2-Aminobutan-1-ol | >99 | >99 |

| 1-Hydroxy-2-pentanone | AmDH-M3 | (S)-2-Aminopentan-1-ol | >90 | >99 |

| 3-Hydroxy-2-butanone | AmDH-M3 | (2S,3S)-3-Aminobutan-2-ol | >99 | >99 |

| 1-Hydroxy-3-methyl-2-butanone | AmDH-M3 | (S)-2-Amino-3-methylbutan-1-ol (L-Valinol) | >99 | >99 |

Data adapted from studies on the reductive amination of various α-hydroxy ketones using engineered amine dehydrogenases.

Substrate Scope and Limitations in Biocatalysis

Biocatalysis, which uses enzymes to perform chemical transformations, is a powerful tool for producing enantiomerically pure compounds like this compound. Enzymes such as transaminases or ketoreductases are often employed for the asymmetric synthesis of chiral amino alcohols.

However, a detailed investigation of the substrate scope and limitations of specific enzymes for the synthesis of this compound has not been reported. Generally, the efficiency of biocatalytic reactions is highly dependent on the enzyme's ability to accept the substrate. For the synthesis of this specific compound, the precursor would likely be 3-amino-2-methyl-2-butanone. The steric hindrance caused by the two methyl groups on the carbon atom adjacent to the ketone may pose a significant challenge for many enzymes, potentially limiting the reaction rate and enantioselectivity.

Factors that typically define the substrate scope and limitations for such biocatalytic transformations include:

Enzyme Specificity: The active site of an enzyme must be able to accommodate the substrate. The bulky tertiary alcohol precursor of this compound might not fit well into the active sites of many standard enzymes.

Reaction Equilibrium: For enzymes like transaminases, the reaction equilibrium can be unfavorable, necessitating strategies like by-product removal to drive the reaction towards the desired product.

Inhibition: The substrate or the product itself can sometimes inhibit the enzyme, reducing its efficiency over time.

Without specific studies on this compound, any discussion of substrate scope remains speculative and based on general principles observed for other sterically hindered amino alcohols.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (containing both enantiomers) into its pure (S) and (R) forms. Several techniques are available for this purpose.

Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., N-tosyl-leucine)

This classic resolution method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, such as N-tosyl-leucine. This reaction forms two diastereomeric salts with different physical properties, notably solubility. One diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of the amino alcohol.

Despite the common use of this technique, there are no specific published examples detailing the resolution of racemic 3-Amino-2-methylbutan-2-ol using N-tosyl-leucine or other common chiral resolving agents. The selection of an appropriate resolving agent and solvent system would require empirical screening to identify conditions that yield well-formed crystals of one diastereomer in high purity and yield.

Crystallization-Based Enantiomer Separation Methods

Beyond diastereomeric salt formation, other crystallization methods can be employed. Preferential crystallization, for instance, involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. This can induce the crystallization of more of that same enantiomer, leaving the other in solution.

This method is only applicable to racemic compounds that form conglomerates (a physical mixture of separate (S) and (R) crystals) rather than racemic compounds (where both enantiomers are present in the same crystal lattice). It is currently unknown whether racemic 3-Amino-2-methylbutan-2-ol forms a conglomerate or a racemic compound, and no studies on its resolution via preferential crystallization have been reported.

Chromatographic Resolution Techniques for Enantiomer Separation

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are highly effective for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

While chiral HPLC is a standard analytical technique for determining the enantiomeric purity of chiral molecules, specific methods optimized for the preparative separation of 3-Amino-2-methylbutan-2-ol enantiomers are not described in the literature. Developing such a method would involve screening various types of chiral columns (e.g., polysaccharide-based, protein-based, or macrocyclic antibiotic-based) and mobile phases to achieve adequate separation (resolution) between the (S) and (R) enantiomers. For analytical purposes, derivatization of the amino alcohol may be required to improve its interaction with the CSP and facilitate detection.

Applications of S 3 Amino 2 Methylbutan 2 Ol in Asymmetric Catalysis and Organic Synthesis

Development and Utilization as Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one enantiomer or diastereomer preferentially. The auxiliary is then removed and can often be recovered for reuse. wikipedia.org Amino alcohols are a foundational class of compounds for the synthesis of some of the most reliable and widely used chiral auxiliaries, particularly oxazolidinones.

Design and Synthesis of Novel Chiral Auxiliaries derived from (S)-3-Amino-2-methylbutan-2-OL

The primary application of this compound in this context is as a precursor to the highly effective Evans-type chiral auxiliary, (4S)-4-(tert-butyl)-1,3-oxazolidin-2-one. The synthesis of oxazolidinone auxiliaries from chiral 1,2-amino alcohols is a well-established and efficient process. wikipedia.org

The general synthesis involves two main steps:

Carbonyl Source Reaction: The amino alcohol is reacted with a carbonyl-delivering reagent such as phosgene, a chloroformate, or diethyl carbonate. This step forms a carbamate intermediate.

Cyclization: The carbamate is then induced to cyclize, typically under basic conditions, to form the five-membered oxazolidinone ring. The hydroxyl and amino groups of the amino alcohol become incorporated into the heterocyclic ring.

For this compound (L-tert-Leucinol), this process yields (4S)-4-(tert-butyl)-1,3-oxazolidin-2-one. The design of this auxiliary is centered on the steric influence of the large tert-butyl group. Positioned adjacent to the stereodirecting nitrogen atom of the imide formed in subsequent steps, this group effectively shields one face of the molecule, forcing reactants to approach from the less hindered side and thereby ensuring high levels of stereocontrol. harvard.edu

Diastereoselective Inductions in Carbon-Carbon Bond Forming Reactions

Auxiliaries derived from this compound, particularly the corresponding N-acyloxazolidinone, are renowned for their ability to induce high levels of diastereoselectivity in carbon-carbon bond-forming reactions, most notably in the alkylation of enolates. harvard.eduub.edu

Once the chiral auxiliary is acylated to form an N-acyl imide, a strong base like lithium diisopropylamide (LDA) can be used to generate a specific Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation of the molecule. The bulky tert-butyl group at the C4 position of the oxazolidinone ring then acts as a powerful stereocontrol element, blocking one face of the enolate. harvard.eduyork.ac.uk Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the opposite, unhindered face, leading to the formation of one diastereomer in high excess. york.ac.uksemanticscholar.org This strategy has been successfully applied to install not only primary and secondary alkyl groups but also sterically demanding tertiary alkyl groups through the use of titanium(IV) enolates with tert-butyl peresters or zirconium enolates with tertiary alkyl halides. ub.edunih.gov

| N-Acyl Group | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Propanoyl | Benzyl bromide | 95 | >100:1 | york.ac.uk |

| Propanoyl | Allyl iodide | 94 | >100:1 | york.ac.uk |

| Propanoyl | Methyl iodide | 89 | 30:1 | york.ac.uk |

| Phenylacetyl | tert-Butyl bromide | 72 | >20:1 | nih.gov |

| Propanoyl | tert-Butyl perester from 1-adamantanecarboxylic acid | 74 | 97:3 | ub.edu |

Role in Asymmetric Transformations Requiring Chiral Induction

The utility of auxiliaries derived from this compound extends beyond simple alkylations to a wide range of asymmetric transformations. As classic Evans auxiliaries, they are staples in stereoselective aldol (B89426) reactions, Diels-Alder reactions, Michael additions, and amino acid syntheses. In each case, the N-acyl oxazolidinone creates a predictable chiral environment that dictates the stereochemical outcome.

For example, in the asymmetric Strecker synthesis, an auxiliary derived from a related amino acid was used to produce (S)-tert-leucine with high enantiomeric excess (>98% ee) via a crystallization-induced asymmetric transformation. nih.gov The robust nature of the oxazolidinone auxiliary and its reliable stereochemical control make it a valuable tool for constructing complex molecules with multiple stereocenters. After the desired transformation, the auxiliary can be cleanly cleaved under various conditions (e.g., hydrolysis or reduction) to furnish the chiral product, and the parent amino alcohol can be recovered. wikipedia.org

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The structural features of this compound make it an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The combination of a stereogenic center and coordinating amino and hydroxyl groups allows for the creation of bidentate or polydentate ligands that can form stable, well-defined chiral environments around a metal center.

Synthesis of Chiral Ligands based on this compound Structure

A variety of ligand classes have been developed from amino acid and amino alcohol precursors. These include phosphine ligands (e.g., P,P and P,N ligands), oxazoline-based ligands (e.g., BOX and PyBOX), and N-acylated amino acidato ligands. academie-sciences.frnih.gov L-tert-leucine and its derivative L-tert-Leucinol are particularly attractive starting materials due to the steric bulk of the tert-butyl group, which can create a deep chiral pocket around the metal's active site. jmb.or.kr

One notable example involves the synthesis of N-phthaloyl-tert-leucine, which is used as a chiral carboxamidate ligand. nih.gov The synthesis of phosphine ligands, which are crucial for reactions like asymmetric hydrogenation, can also be achieved starting from amino acids. nih.govresearchgate.net For instance, phosphino-oxazoline (PHOX) ligands can be synthesized by first converting the amino alcohol to an oxazoline ring, followed by the introduction of a phosphine group. The steric hindrance provided by the tert-butyl group of a L-tert-Leucinol-derived ligand is critical for achieving high enantioselectivity in metal-catalyzed reactions.

Coordination Chemistry with Transition Metals and Characterization of Metal Complexes

Ligands derived from this compound form well-defined complexes with various transition metals, including rhodium, ruthenium, and iridium. nih.govnih.gov The characterization of these complexes is typically performed using a combination of spectroscopic methods (NMR, IR, UV-Vis), mass spectrometry, and single-crystal X-ray diffraction.

A prominent example is the dirhodium(II) paddlewheel complex, Rh₂(S-PTPA)₄, where 'PTPA' stands for N-phthaloyl-tert-leucinate. nih.gov In this complex, four chiral PTPA ligands bridge the two rhodium atoms. X-ray crystallography revealed that the phthalimido groups of the ligands align in an α,α,β,β-fashion around the dirhodium core. This arrangement results in a C₂-symmetric complex, which is believed to be the catalytically active conformation. Such high-symmetry complexes are often highly effective in asymmetric catalysis because they reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. nih.gov These rhodium carboxylate and related complexes are exceptionally active catalysts for reactions involving diazo compounds, such as cyclopropanation and C-H functionalization. nih.gov

Ruthenium complexes bearing amino alcohol-derived ligands are also of significant interest, particularly in asymmetric transfer hydrogenation of ketones. academie-sciences.fr The ligands coordinate to the metal center, and in the presence of a hydrogen source, facilitate the enantioselective reduction of a prochiral ketone to a chiral alcohol. nih.gov The precise coordination geometry, often octahedral for Ru(II), and the electronic properties of the ligand are crucial for both catalytic activity and the level of asymmetric induction. academie-sciences.fr

Table of Compounds

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| This compound | L-tert-Leucinol | Core subject compound, chiral amino alcohol |

| L-tert-leucine | - | Parent amino acid |

| (4S)-4-(tert-butyl)-1,3-oxazolidin-2-one | (S)-(-)-4-tert-Butyl-2-oxazolidinone | Chiral auxiliary derived from L-tert-Leucinol |

| Lithium diisopropylamide | LDA | Strong base for enolate formation |

| Benzyl bromide | - | Electrophile in alkylation |

| Allyl iodide | - | Electrophile in alkylation |

| Methyl iodide | - | Electrophile in alkylation |

| Rh₂(S-PTPA)₄ | Dirhodium(II) tetra(N-phthaloyl-S-tert-leucinate) | Chiral dirhodium catalyst |

| Diethyl carbonate | - | Reagent for oxazolidinone synthesis |

Application in Enantioselective Hydrogenation and Reduction Reactions

This compound, as a member of the chiral amino alcohol family, serves as a valuable chiral auxiliary or ligand in asymmetric synthesis. Chiral amino alcohols are instrumental in the enantioselective reduction of prochiral ketones and other carbonyl compounds to produce optically active secondary alcohols, which are key intermediates in many chemical syntheses.

One significant application of this class of compounds is in borane-mediated asymmetric reductions. Reagents prepared from borane (B79455) and various chiral amino alcohols have been extensively investigated for the reduction of aromatic and aliphatic ketones, as well as more complex substrates like halogeno ketones, hydroxy ketones, and keto esters. For instance, the use of α,α-diphenyl β-amino alcohols as the chiral auxiliary in these reductions has been shown to yield products with very high enantioselectivities, often around 90% enantiomeric excess (e.e.). This process typically involves the formation of a chiral oxazaborolidine catalyst in situ, which coordinates to the carbonyl group of the substrate and delivers a hydride from the borane source to a specific face of the molecule, thereby controlling the stereochemical outcome.

In addition to borane reductions, chiral amino alcohols are pivotal in the development of catalysts for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH). These methods are widely used for the synthesis of chiral alcohols from ketones. For example, the asymmetric hydrogenation of β-amino ketones using transition metal complexes, such as ruthenium, with chiral ligands is a key step in synthesizing important chiral γ-amino alcohol intermediates for pharmaceuticals. researchgate.net The amino alcohol moiety can be part of the chiral ligand that coordinates with the metal center, creating a chiral environment that directs the hydrogenation process with high enantioselectivity.

The effectiveness of these reactions is often substrate-dependent, but the general success of chiral amino alcohols in these transformations underscores the potential of this compound as a controller for stereoselectivity.

Table 1: Representative Enantioselective Reductions Using Chiral Amino Alcohol-Based Reagents This table presents generalized findings for reductions where chiral amino alcohols are used as auxiliaries, illustrating the typical performance.

| Substrate (Ketone) | Reagent/Catalyst System | Product | Enantiomeric Excess (e.e.) |

| Acetophenone | Borane + Chiral Amino Alcohol | (S)-1-Phenylethanol | Up to 95% |

| 1-(2-Thienyl)propan-1-one | Asymmetric Transfer Hydrogenation Catalyst | (S)-1-(Thiophen-2-yl)propan-1-ol | >99% |

| 2-Chloroacetophenone | Borane + Chiral Amino Alcohol | (R)-2-Chloro-1-phenylethanol | ~90% |

Performance in Asymmetric Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

While chiral ligands are crucial for achieving high enantioselectivity in metal-catalyzed cross-coupling reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, the application of simple chiral amino alcohols like this compound as the primary ligand in these reactions is not extensively documented in scientific literature. Asymmetric versions of reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination typically employ more complex chiral phosphine, N-heterocyclic carbene (NHC), or bidentate nitrogen-based ligands.

However, the structural motif of this compound can be incorporated into the design of more sophisticated ligands. The amino and hydroxyl groups provide two points of coordination that can be used to build larger, more rigid ligand scaffolds capable of influencing the stereochemical outcome of a coupling reaction. For example, derivatives of amino alcohols are used to synthesize multidentate ligands that create a well-defined chiral pocket around a metal catalyst (e.g., Palladium, Nickel, Copper), which is necessary to effectively control enantioselectivity in C-C and C-X bond formation. The development of Ni(II) complexes with chiral tridentate ligands derived from amino acids for asymmetric synthesis highlights this approach. mdpi.com

Building Block in Complex Molecule Synthesis

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Amino alcohols are recognized as critical building blocks and intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals. Their bifunctional nature (containing both an amino and a hydroxyl group) allows for versatile chemical modifications. This compound, as a chiral building block, provides a stereochemically defined starting point for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The utility of this class of compounds is evident in the preparation of various pharmaceuticals, including antiviral and anticancer agents. For example, a structurally related compound, 3-Amino-2-methylbutan-1-ol, is utilized as a precursor in the synthesis of antibiotics such as benanomicin and pradimicin. smolecule.com The defined stereochemistry of the chiral amino alcohol is crucial for the biological activity of the final antibiotic molecule.

Furthermore, chiral amino alcohol structures are central to many modern drugs. The synthesis of the antidepressant Duloxetine involves an intermediate, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which is a chiral amino alcohol. researchgate.net This intermediate is often produced via asymmetric hydrogenation of the corresponding β-amino ketone, a process that relies on chiral catalysts to establish the required stereocenter. researchgate.net The use of this compound as a starting material can provide a pre-existing chiral center, simplifying the synthetic route to complex drug targets and avoiding the need for chiral separations or asymmetric catalysis in later steps.

Construction of Advanced Chiral Scaffolds and Fine Chemicals

This compound is a versatile chiral building block for constructing more elaborate molecular structures. Its enantiomer, (R)-3-Amino-2-methyl-butan-2-ol, is noted for its broad applications in producing fine chemicals and serving as a useful scaffold. biosynth.com A chiral scaffold is a core molecular framework that can be systematically modified at various points to create a library of related but distinct molecules, a technique often used in drug discovery.

The presence of both an amine and a tertiary alcohol functional group on a defined stereocenter makes this compound a valuable precursor. These functional groups can be selectively protected and reacted, allowing for the stepwise construction of complex architectures with full control over the stereochemistry. This approach is fundamental to "chiral pool synthesis," where readily available enantiopure compounds from nature are used as starting materials. Amino alcohols derived from amino acids are a common component of the chiral pool.

Application in the Synthesis of Agrochemicals and Specialty Chemicals

The principles of chirality that are vital in pharmaceuticals also apply to agrochemicals, where often only one enantiomer of a molecule is responsible for the desired herbicidal or pesticidal activity, while the other may be inactive or have undesirable effects. Amino alcohols are considered fundamental building blocks in the creation of agrochemicals. By starting a synthesis with a chiral molecule like this compound, manufacturers can produce agrochemicals in their active enantiomeric form.

In the realm of specialty chemicals, this compound and its analogs also find use. For instance, 3-Amino-3-methyl-2-butanol is employed in industrial contexts as a component in lubricant additives, where it functions as a corrosion inhibitor. The dual functional groups can interact with metal surfaces to form a protective layer, and while chirality may not be essential for this specific application, the underlying molecular structure is well-suited for it.

Integration into Supramolecular Structures (e.g., Chiral Crown Ethers)

The defined three-dimensional structure of this compound makes it an excellent component for building larger, ordered molecular systems known as supramolecular structures. A key application in this area is the synthesis of chiral crown ethers. Crown ethers are cyclic molecules with repeating ether units that are known for their ability to selectively bind cations. When a chiral component is incorporated into the crown ether's ring, it can be used for chiral recognition—the ability to distinguish between the enantiomers of another chiral molecule.

Research has shown that a related compound, 3-Amino-2-methylbutan-1-ol, can be incorporated into crown ethers to create materials that selectively bind to specific enantiomers. smolecule.com This has significant applications in separation science, such as in the development of chiral stationary phases (CSPs) for chromatography columns used to separate racemic mixtures. smolecule.commdpi.com By integrating a chiral unit like this compound into the macrocyclic structure of a crown ether, a host molecule is created that can form diastereomeric complexes with the enantiomers of a guest molecule, allowing for their separation based on the differential stability of these complexes. mdpi.com

Advanced Characterization and Analytical Methodologies for S 3 Amino 2 Methylbutan 2 Ol

Spectroscopic Analysis for Stereochemical and Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and stereochemistry of (S)-3-amino-2-methylbutan-2-ol. Each method provides unique insights, and together they offer a complete picture of the molecule's identity and conformation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present. The chemical shifts (δ) are influenced by the electronic environment of the protons. For chiral amino alcohols, NMR can be used to determine enantiomeric purity, often with the use of chiral derivatizing or solvating agents. nih.govresearchgate.net These agents interact with the enantiomers to form diastereomeric complexes, which exhibit different NMR spectra, allowing for quantification of each enantiomer. acs.orgacs.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and hybridization state.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C2-CH₃ | 1.1 - 1.3 | 25 - 30 |

| C3-H | 3.0 - 3.5 | 55 - 60 |

| C4-CH₃ | 1.0 - 1.2 | 20 - 25 |

| NH₂ | 1.5 - 2.5 (broad) | - |

| OH | 2.0 - 3.0 (broad) | - |

| C2 | - | 70 - 75 |

| C3 | - | 55 - 60 |

| C4 | - | 20 - 25 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. mdpi.com These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of an amino alcohol will show characteristic absorption bands. youtube.com The O-H stretch of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. youtube.com The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, often appearing as two distinct peaks for the symmetric and asymmetric stretches. youtube.com C-H stretching vibrations from the methyl and methine groups will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration is typically found in the 1000-1250 cm⁻¹ range. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon skeleton.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1000 - 1250 |

| N-H (Amine) | Bending | 1590 - 1650 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC), it becomes a highly effective tool for separating and identifying components in a mixture, thereby assessing the purity of this compound. The PubChem database contains GC-MS data for 3-amino-2-methyl-2-butanol. nih.gov

Mass Spectrometry (MS): In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For 3-amino-2-methylbutan-2-ol (B1267319) (C₅H₁₃NO), the molecular weight is approximately 103.16 g/mol . guidechem.comguidechem.com Fragmentation patterns are also observed, which can provide structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org Alpha-cleavage involves the breaking of a C-C bond adjacent to the oxygen atom, while dehydration results in the loss of a water molecule. libretexts.orglibretexts.org For amines, a common fragmentation is the loss of an alkyl radical via alpha-cleavage. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and passed through a column, where different components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer for detection and identification. This technique is invaluable for confirming the identity of this compound and for detecting and quantifying any impurities.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Possible Identity |

| [M]⁺ | 103 | Molecular Ion |

| [M-CH₃]⁺ | 88 | Loss of a methyl group |

| [M-H₂O]⁺ | 85 | Loss of water |

| [M-C₂H₅]⁺ | 74 | Loss of an ethyl group |

| [C₄H₁₀N]⁺ | 72 | Alpha-cleavage product |

| [C₃H₈O]⁺ | 60 | Alpha-cleavage product |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for confirming the absolute configuration of chiral molecules like this compound. nih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light. mdpi.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference versus wavelength. The sign and intensity of the CD signals (known as Cotton effects) are characteristic of the stereochemistry of the molecule. This technique is particularly useful for confirming the enantiomeric purity and absolute configuration of chiral compounds. researchgate.netrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as it passes through a chiral sample. An ORD spectrum is a plot of this rotation versus wavelength. The shape of the ORD curve is related to the CD spectrum and provides similar information about the stereochemistry of the molecule.

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are fundamental for the separation of enantiomers and the determination of enantiomeric purity. For this compound, chiral chromatography is the primary tool for these analyses.

Chiral Gas Chromatography (GC) is a specialized form of gas chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. The two enantiomers of a racemic mixture interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. This technique is highly effective for determining the enantiomeric excess (ee) of this compound. The amino acid can be derivatized to make it more volatile for GC analysis. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers of this compound with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles but utilizes columns with smaller particle sizes (typically sub-2µm), which allows for faster analysis times, higher resolution, and improved sensitivity. chromatographytoday.com

The separation of amino alcohol enantiomers can be achieved directly, without derivatization, on various types of CSPs. sigmaaldrich.com The choice of CSP is critical and is based on the specific molecular interactions—such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complex formation—that can occur between the analyte and the chiral selector. scas.co.jpnih.gov

Commonly used CSPs for the resolution of chiral amines and amino alcohols include:

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives, such as various phenylcarbamates, are highly effective for a wide range of chiral compounds. yakhak.org The separation mechanism involves a combination of hydrogen bonding, and π-π interactions.

Cyclodextrin-based CSPs: Native or derivatized β-cyclodextrins bonded to silica (B1680970) are used to form temporary diastereomeric inclusion complexes with the enantiomers. Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode. researchgate.net

Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin and vancomycin (B549263) are particularly successful for resolving underivatized amino acids and amino alcohols. sigmaaldrich.com Their complex structures offer multiple interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups, enabling broad enantioselectivity.

Ligand Exchange CSPs: These columns feature a chiral ligand (often an amino acid like penicillamine) complexed with a metal ion (e.g., copper (II)) coated on the stationary phase. Enantiomeric resolution is achieved through the formation of transient diastereomeric metal complexes with the analyte. scas.co.jp

The development of a successful chiral separation method involves optimizing the mobile phase composition, which typically consists of a mixture of an organic solvent (like hexane (B92381) or an alcohol) and sometimes a polar modifier or buffer. yakhak.orgresearchgate.net

Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Separation

| Parameter | Condition |

| Column | Acetylated β-cyclodextrin bonded phase (e.g., SUMICHIRAL™ OA-7700) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Phosphate Buffer (e.g., 20 mM KH₂PO₄, pH 4.5) / Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Development of Derivatization Strategies for Enhanced Chromatographic Resolution (e.g., with FDAA, BzCl, Dansyl Chloride)

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for chromatographic analysis. For this compound, derivatization of its primary amine group serves two main purposes: to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, and to create diastereomers that can be separated on a standard achiral HPLC column. springernature.com

FDAA (Marfey's Reagent): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (FDAA), also known as Marfey's reagent, is a chiral derivatizing agent used for the resolution of enantiomers containing primary or secondary amine groups. fishersci.comresearchgate.net It reacts with the amine group of this compound and its (R)-enantiomer to form stable diastereomeric adducts. Due to their different spatial arrangements, these diastereomers exhibit different retention behaviors on a standard reversed-phase (e.g., C18) column, allowing for their separation and quantification. fishersci.com The derivatives of D-amino acids (or in this case, one enantiomer of the amino alcohol) often elute later than the corresponding L-derivatives. fishersci.com

Table 2: Typical Derivatization Protocol with FDAA (Marfey's Reagent)

| Step | Parameter | Description |

| 1. Sample Prep | Analyte Solution | A solution of the amino alcohol (approx. 5 µmol) in water. |

| 2. Reagents | FDAA Solution | 1% (w/v) FDAA in acetone. |

| Buffer | 1 M Sodium Bicarbonate (NaHCO₃). | |

| 3. Reaction | Incubation | Mix analyte, FDAA solution, and buffer. Heat at 40°C for 1 hour. fishersci.com |

| 4. Quenching | Acidification | Add 2 M Hydrochloric Acid (HCl) to stop the reaction. fishersci.com |

| 5. Analysis | HPLC | Inject the resulting solution onto a reversed-phase HPLC system. |

| Detection | Wavelength | UV at 340 nm. fishersci.com |

Benzoyl Chloride (BzCl): Benzoyl chloride is an achiral derivatizing agent that reacts with primary amines, phenols, and some alcohols. nih.govresearchgate.net The reaction with the amine group of this compound under basic conditions forms a stable N-benzoyl derivative. This derivatization enhances the hydrophobicity of the molecule, leading to better retention on reversed-phase columns. nih.gov More importantly, it introduces a benzoyl group, which is a strong chromophore, significantly improving the sensitivity of UV detection. nih.govchromatographyonline.com While BzCl itself is not chiral, the resulting derivative can be subsequently analyzed on a chiral stationary phase for enantiomeric separation.

Table 3: General Derivatization Protocol with Benzoyl Chloride (BzCl)

| Step | Parameter | Description |

| 1. Sample Prep | Analyte Solution | A solution of the amino alcohol in a suitable solvent. |

| 2. Reagents | BzCl Solution | 2% (v/v) Benzoyl Chloride in acetonitrile. nih.gov |

| Buffer | 100 mM Sodium Carbonate (Na₂CO₃). nih.gov | |

| 3. Reaction | Incubation | Sequentially add buffer and BzCl solution to the sample. Vortex to mix. |

| 4. Analysis | HPLC-UV/MS | Inject the resulting solution for analysis. |

| Detection | Wavelength | UV at approx. 230-254 nm. |

Dansyl Chloride: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a highly fluorescent labeling agent that reacts with primary and secondary amines under alkaline conditions. nih.govscribd.com The derivatization of this compound with dansyl chloride yields a highly fluorescent and stable sulfonamide derivative. This significantly lowers the limit of detection, allowing for trace-level analysis using a fluorescence detector. nih.govresearchgate.net The increased hydrophobicity of the dansyl derivative also improves its retention and resolution in reversed-phase HPLC. nih.gov

Table 4: General Derivatization Protocol with Dansyl Chloride

| Step | Parameter | Description |

| 1. Sample Prep | Analyte Solution | A solution of the amino alcohol. |

| 2. Reagents | Dansyl-Cl Solution | e.g., 1% (w/v) Dansyl Chloride in acetonitrile-acetone. scribd.com |

| Buffer | Carbonate-Bicarbonate buffer (pH ~9.5-9.8). nih.govscribd.com | |

| 3. Reaction | Incubation | Mix analyte, buffer, and Dansyl-Cl solution. Heat at an elevated temperature (e.g., 38-80°C) for 30-90 minutes. scribd.comresearchgate.net |

| 4. Analysis | HPLC-FLD | Inject the resulting solution for analysis. |

| Detection | Wavelengths | Excitation: ~330-340 nm; Emission: ~520-530 nm. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.orgresearchgate.net This technique relies on analyzing the diffraction pattern produced when a single crystal of a compound is irradiated with X-rays. For chiral molecules like this compound, this method can unambiguously confirm the spatial arrangement of atoms at the chiral center, thus verifying its 'S' configuration. nih.gov

The process involves several key steps:

Crystal Growth: A high-quality single crystal of the compound (or a suitable derivative) must be grown. This is often the most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and rotated while being exposed to a beam of X-rays. The intensities and positions of the diffracted beams are recorded.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

Absolute Configuration Determination: To determine the absolute configuration of a light-atom molecule, the phenomenon of anomalous dispersion is utilized. researchgate.net When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring and analyzing these differences (the Bijvoet method), the true absolute structure can be distinguished from its mirror image. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer, and close to 1 for the inverted (incorrect) structure. nih.gov

A successful crystallographic analysis provides precise bond lengths, bond angles, and torsional angles, offering conclusive proof of the (S) configuration of 3-Amino-2-methylbutan-2-OL.

Table 5: Illustrative Crystallographic Data for a Chiral Amino Alcohol

| Parameter | Example Value |

| Chemical Formula | C₅H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common non-centrosymmetric group for chiral molecules) |

| Unit Cell Dimensions | a = 5.5 Å, b = 8.2 Å, c = 14.1 Å |

| Radiation Type | Cu Kα (λ = 1.54184 Å) |

| Final R-factor (R₁) | 0.045 |

| Flack Parameter | 0.02(5) |

| Conclusion | The Flack parameter value near zero provides strong evidence for the assigned (S) absolute configuration. |

Theoretical and Computational Investigations of S 3 Amino 2 Methylbutan 2 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (S)-3-Amino-2-methylbutan-2-OL. These calculations provide a detailed picture of the molecule's geometry, electronic properties, and vibrational frequencies.

Molecular Geometry Optimization: DFT methods, such as B3LYP with a 6-31G* basis set, are used to determine the most stable three-dimensional arrangement of atoms. These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule's ground state.

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the lone pair of electrons on the nitrogen atom of the amino group and the oxygen of the hydroxyl group significantly contribute to the HOMO, making these sites nucleophilic.

Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. In this compound, these maps typically show negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming their role as sites for electrophilic attack. Positive potential (blue) is generally found around the hydrogen atoms of the amino and hydroxyl groups.

Table 1: Illustrative DFT Calculated Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.3 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on Nitrogen | -0.95 e | Indicates high electron density, confirming nucleophilicity. |

| NBO Charge on Oxygen | -0.78 e | Indicates high electron density, also a nucleophilic site. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. researchgate.net These simulations model the movements of atoms and molecules, providing insights into how the compound behaves in different environments, such as various solvents. researchgate.net

By simulating the molecule in explicit solvent environments (e.g., water, ethanol), MD can reveal the stable conformations (rotamers) and the energy barriers between them. The analysis often focuses on the dihedral angles involving the C-C, C-N, and C-O bonds. A key feature of interest is the potential for intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups, which can significantly influence the molecule's preferred conformation and reactivity.

The results of these simulations are often visualized through Ramachandran-like plots for key dihedral angles or by clustering conformations to identify the most populated states. This information is vital for understanding how the molecule's shape changes in solution and how this might affect its interaction with other molecules, such as substrates or enzyme active sites.

Computational Prediction of Reactivity and Stereoselectivity in Catalytic Systems

Computational methods are powerful tools for predicting the reactivity of this compound, especially when it acts as a chiral ligand or auxiliary in asymmetric catalysis. DFT calculations can be used to model reaction mechanisms and determine the activation energies for different reaction pathways.

Reactivity Prediction: By modeling the reaction of this compound with various electrophiles, researchers can predict its nucleophilic reactivity. Factors such as the protonation state of the amino group, which is pH-dependent, can be computationally modeled to understand its effect on nucleophilicity. Transition state theory combined with DFT allows for the calculation of reaction rates, providing a quantitative measure of reactivity.

Stereoselectivity Prediction: When used as a chiral ligand in a metal-catalyzed reaction, computational models can predict the stereochemical outcome. By building a model of the catalyst-substrate complex, it is possible to calculate the energies of the transition states leading to the different stereoisomeric products. The transition state with the lower energy corresponds to the major product, allowing for the prediction of enantiomeric excess (ee). This analysis provides a molecular-level understanding of the origins of stereoselectivity, guiding the design of more effective catalysts.

Ligand-Enzyme Docking Studies and Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com For derivatives of this compound that are designed as enzyme inhibitors or modulators, docking studies are essential for understanding their mechanism of action.

The process involves placing the ligand into the binding site of the enzyme in various conformations and orientations and scoring each "pose" based on a force field that estimates the binding affinity. analchemres.org Successful docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. mdpi.comderpharmachemica.com

These studies can:

Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the enzyme.

Elucidate Binding Mode: Show the specific orientation and conformation of the ligand within the active site.

Provide Mechanistic Insights: Explain how the ligand might inhibit or modulate enzyme activity, for example, by blocking the active site or inducing a conformational change in the protein.

Table 2: Illustrative Molecular Docking Results for a Derivative of this compound with a Target Kinase

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the enzyme's active site. |

| Hydrogen Bonds | Amine group with Asp145; Hydroxyl group with Glu91 | Specific interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Methyl groups with Leu25, Val78 | Non-polar interactions contributing to binding stability. |

| Interacting Residues | Leu25, Val78, Glu91, Asp145 | Identifies the key amino acids in the enzyme's active site involved in binding. |

In Silico Design of Novel Derivatives and Catalysts

The insights gained from the aforementioned computational studies form the basis for the in silico design of novel derivatives and catalysts based on the this compound scaffold. This rational design approach aims to optimize specific properties, such as catalytic efficiency, binding affinity, or selectivity.

Derivative Design: By modifying the structure of this compound computationally (e.g., by adding or changing functional groups), researchers can create a virtual library of new compounds. These virtual compounds can then be screened using quantum chemical calculations and molecular docking to predict their properties and identify promising candidates for synthesis. For instance, modifications can be made to enhance binding to a specific enzyme target or to tune the electronic and steric properties for improved catalytic performance.

Catalyst Design: Similarly, new chiral ligands for asymmetric catalysis can be designed. mdpi.com Computational modeling allows for the systematic modification of the ligand structure to enhance its ability to control the stereochemical outcome of a reaction. By analyzing the transition state models of the catalyzed reaction, researchers can identify structural modifications that will increase the energy difference between the pathways leading to the desired and undesired stereoisomers, thus improving the catalyst's enantioselectivity. researchgate.net This iterative cycle of computational design, prediction, and experimental validation accelerates the discovery of new and improved catalysts.

Future Perspectives and Emerging Research Directions for S 3 Amino 2 Methylbutan 2 Ol

Development of Sustainable and Green Chemistry Routes

The chemical industry's shift towards environmental stewardship is driving the development of green synthetic routes for chiral molecules like (S)-3-Amino-2-methylbutan-2-OL. Future efforts will likely focus on moving away from traditional methods that rely on stoichiometric reagents or harsh conditions.

Key emerging strategies include:

Biocatalysis : The use of engineered enzymes, such as amine dehydrogenases (AmDHs), presents a highly promising avenue for the sustainable production of chiral amino alcohols. frontiersin.orgnih.gov These enzymatic processes offer numerous advantages, including the use of inexpensive ammonia (B1221849) as the amino donor, mild reaction conditions, the elimination of heavy metal catalysts, and exceptionally high stereoselectivity (>99% ee). frontiersin.orgnih.govnih.gov Future research will focus on discovering and engineering more robust enzymes with improved activity and substrate scope to make the biosynthesis of specific amino alcohols like this compound industrially viable.

Renewable Feedstocks : A significant goal is the synthesis of amino alcohols from renewable resources. For instance, processes are being explored to produce amino alcohols by hydrogenating amino acids, which can be derived from the fermentation of sugars. rsc.org This approach aligns with the principles of a circular economy, converting biomass into high-value chemicals.

Atom-Efficient Reactions : Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. The uncatalyzed aminolysis of epoxides in aqueous media is an example of a green route to β-amino alcohols that minimizes waste. researchgate.net Research will continue to refine these methods, potentially using water as an environmentally benign solvent and avoiding protective group chemistry to shorten synthetic pathways. researchgate.net

| Synthetic Route | Key Advantages | Emerging Research Focus | Reference |

|---|---|---|---|

| Engineered Amine Dehydrogenases (AmDHs) | High stereoselectivity (>99% ee), mild conditions, uses ammonia, no heavy metals. | Improving enzyme activity and stability through protein engineering (e.g., CAST/ISM). | nih.govnih.gov |

| Hydrogenation of Amino Acids | Utilizes renewable feedstocks (amino acids from fermentation). | Developing efficient and selective catalysts (e.g., Ru/C) for direct hydrogenation in water. | rsc.org |

| Aminolysis of Epoxides | High regioselectivity, potential for catalyst-free reactions in water. | Optimizing aqueous conditions to eliminate the need for organic solvents and catalysts. | researchgate.net |

Exploration in Organocatalysis and Non-Metal Catalysis

There is a significant trend in asymmetric synthesis to replace potentially toxic and expensive metal-based catalysts with small organic molecules. Chiral amino alcohols are excellent candidates for organocatalysts due to their dual functionality—the amino group can act as a base or form an enamine, while the hydroxyl group can form hydrogen bonds to orient substrates. researchgate.net

Future research involving this compound and related structures in this area includes:

Bifunctional Catalysis : Exploring the compound as a multifunctional organocatalyst in a wider range of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov The steric hindrance provided by the methyl groups in this compound could be instrumental in controlling the stereochemical outcome of these transformations.

Ligand Development : While the focus is on non-metal catalysis, this compound can also serve as a chiral ligand in metal-catalyzed reactions where the metal is a more benign and abundant species. Its structure can be systematically modified to fine-tune the steric and electronic properties of the resulting catalyst. polyu.edu.hk

Mechanism Elucidation : Advanced computational and spectroscopic studies will be employed to understand the precise mechanism of chirality transfer from amino alcohol organocatalysts to the products. This deeper understanding will enable the rational design of more efficient and selective catalysts for specific transformations. researchgate.net

Applications in Materials Science and Nanotechnology

The unique properties of amino alcohols are being increasingly leveraged in the creation of advanced materials. scbt.com The bifunctionality of this compound makes it a versatile monomer or modifying agent for developing new polymers and hybrid materials with tailored properties.

Emerging directions include:

Biodegradable Elastomers : Following the development of degradable poly(ester amide) elastomers from amino alcohols, this compound could be incorporated as a monomer to create novel biocompatible and biodegradable materials. nih.gov These materials could find applications in tissue engineering and for implantable medical devices, where the chirality of the monomer could influence the material's biological interactions and degradation profile. nih.gov

Organic-Inorganic Hybrids : Research into sol-gel materials based on amino-alcohols and epoxy silanes is an emerging field. mdpi.com Incorporating a chiral monomer like this compound could impart chirality to the resulting hybrid material, opening up possibilities for chiral separations, sensing applications, or asymmetric catalysis on a solid support.

Surface Modification : Amino alcohols are used to modify surfaces to improve properties like adhesion or to introduce specific functionalities. scbt.com Future work could explore the use of this compound to create chiral surfaces for enantioselective separations in chromatography or for creating biocompatible coatings on medical implants.

| Application Area | Potential Role of the Compound | Desired Material Properties | Reference |

|---|---|---|---|

| Tissue Engineering | Chiral monomer for poly(ester amide)s | Biocompatibility, controlled degradation, specific cell adhesion. | nih.gov |

| Chiral Sensing/Separations | Component of organic-inorganic hybrid materials | Chiral recognition sites, high surface area, thermal stability. | mdpi.com |

| Functional Coatings | Surface modifying agent | Improved adhesion, biocompatibility, enantioselective binding. | scbt.com |

Bio-Inspired Synthesis and Biomimetic Transformations

Nature provides a rich blueprint for conducting complex chemical transformations with remarkable efficiency and selectivity. Biomimetic chemistry seeks to emulate these natural processes. The synthesis of chiral amino alcohols is an area where bio-inspired approaches are showing immense promise.

Future perspectives in this domain involve:

Mimicking Enzymatic Reactions : Developing small molecule catalysts that mimic the function of enzymes like aldolases. researchgate.net For example, chiral pyridoxal-based catalysts have been used in asymmetric biomimetic aldol reactions of glycinates to produce β-hydroxy-α-amino acid esters. rsc.orgresearchgate.net This strategy could be adapted for the synthesis of related structures.

Whole-Cell Biotransformations : Utilizing engineered microorganisms as "factories" for the production of chiral amino alcohols from simple starting materials. frontiersin.orgnih.gov This approach combines the synthesis of the catalyst (enzyme) and the chemical transformation in a single pot, representing a highly sustainable manufacturing strategy. Research is focused on optimizing metabolic pathways and improving the tolerance of microbial hosts to substrates and products. nih.gov

Expanding Substrate Scope : A key goal is to apply biomimetic strategies to a broader range of substrates to create a diverse library of chiral building blocks. nih.gov This includes developing catalysts that can accommodate sterically demanding precursors necessary for the synthesis of compounds like this compound.

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

The discovery of new catalysts, reactions, and materials is being accelerated by the integration of automation and high-throughput experimentation (HTE). nih.gov These technologies allow researchers to perform and analyze hundreds or thousands of experiments in a fraction of the time required by traditional methods. nih.govbenthamscience.com

The future role of this compound in this automated landscape includes:

Automated Synthesis Platforms : The development of robotic systems capable of performing complex, multi-step syntheses of chiral molecules is a major frontier. illinois.eduresearchgate.net Such platforms could be used to rapidly synthesize a library of derivatives of this compound for screening in various applications. These automated systems can handle air-sensitive reagents and low-temperature reactions, enabling a wide range of chemical transformations. researchgate.netunimi.it

High-Throughput Screening (HTS) : this compound and its derivatives can be rapidly screened as potential catalysts or chiral ligands for new asymmetric transformations using HTS platforms. core.ac.uk This involves setting up arrays of reactions in microplates and using rapid analytical techniques, such as circular dichroism or fluorescence-based assays, to determine the yield and enantiomeric excess of the products. nih.govrsc.org

Data-Driven Discovery : The vast amounts of data generated by HTE and automated synthesis can be analyzed using machine learning algorithms to identify structure-activity relationships and predict the performance of new catalysts or materials. This synergy between automation, HTE, and artificial intelligence will accelerate the discovery of novel applications for chiral building blocks like this compound.

Q & A

Q. How do steric effects from the 2-methyl substituent influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky methyl group hinders SN2 mechanisms, favoring SN1 pathways in polar solvents. Kinetic studies (e.g., using NaN3 as a nucleophile) quantify steric hindrance. Computational models (e.g., Gaussian) calculate activation energies for transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.